molecular formula C18H20N2O3 B4503613 2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide

2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide

Cat. No.: B4503613
M. Wt: 312.4 g/mol
InChI Key: BJPUCQABEXDSQO-UHFFFAOYSA-N
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Description

2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

  • Hyperbranched Aromatic Polyamides : The thermal polymerization of certain monomers, resembling the structure and reactivity of 2-methyl-3-{[2-(4-methylphenoxy)propanoyl]amino}benzamide, has been used to create hyperbranched aromatic polyamides. These polymers exhibit solubility in a variety of organic solvents and have been characterized for their molecular weights and inherent viscosities, indicating their potential for advanced material applications (Yang, Jikei, & Kakimoto, 1999).

Chemoselective Reactions

  • Chemoselective N-benzoylation : A study on the N-benzoylation of aminophenols using benzoylisothiocyanates presents a chemoselective approach to produce N-(2-hydroxyphenyl)benzamides. These compounds, sharing functional groups with the chemical , are of biological interest, demonstrating the relevance of such transformations in synthesizing biologically active molecules (Singh, Lakhan, & Singh, 2017).

Antimicrobial Activities

  • N-Substituted-β-amino Acid Derivatives : The conversion of 2-hydroxyphenyl amino acids into derivatives with antimicrobial properties highlights the potential of benzamide compounds in combating microbial infections. Several synthesized compounds showed significant activity against both bacteria and fungi, underscoring the therapeutic potential of such chemical modifications (Mickevičienė et al., 2015).

Synthetic Methodologies

  • Advanced Organic Synthesis : Research into creating complex molecules like this compound contributes to the development of novel synthetic methods. For instance, the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets and colorimetric sensing of fluoride anions using N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcases the versatility of benzamide compounds in creating functional materials and sensors (Costes, Shova, & Wernsdorfer, 2008); (Younes et al., 2020).

Properties

IUPAC Name

2-methyl-3-[2-(4-methylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-7-9-14(10-8-11)23-13(3)18(22)20-16-6-4-5-15(12(16)2)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPUCQABEXDSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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